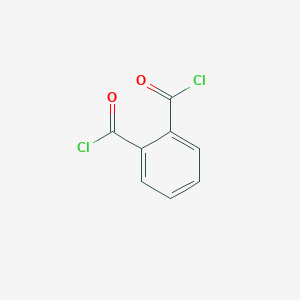
Phthaloyl dichloride
Übersicht
Beschreibung
Phthaloyl dichloride, also known as 1,2-Benzenedicarbonyl dichloride, is a colorless or clear yellow oily liquid . It is used for the preparation of volatile acid chlorides from the acids . It acts as a trapping agent for the nitrite ion in the fluorodenitration of aromatic substrates with potassium fluoride . It serves as an additive in polymers and fibers to improve the color stability .
Synthesis Analysis
Phthaloyl dichloride can be synthesized from phthalic anhydride and phosphorus pentachloride . The reaction is heated, gradually increasing the temperature to 250°C, allowing the phosphorus oxychloride to escape. The reaction product is then distilled under reduced pressure .Molecular Structure Analysis
The linear formula of Phthaloyl dichloride is C6H4-1,2-(COCl)2 . It has a molecular weight of 203.02 .Chemical Reactions Analysis
Phthaloyl dichloride is used in the synthesis of numerous products such as corrosion inhibitors, anticancer and antibacterial compounds, fluorescent polymers, antioxidants for natural rubber, complexing agents for the selective extraction of heavy metal ions (Hg 2+, Cu 2+, Ag +, Pb 2+) from aqueous solutions .Physical And Chemical Properties Analysis
Phthaloyl dichloride has a melting point of 6-12 °C, a boiling point of 269-271 °C, and a density of 1.409 g/mL at 25 °C . It is soluble in ether, chloroform, and benzene .Wissenschaftliche Forschungsanwendungen
Synthesis of Aramid Fibers
Phthaloyl dichloride is used in the synthesis of aramid fibers, which are employed in the production of dual-purpose functional and construction materials . These include Terlon®, SVM®, Armos®, Fenilon®, Togilen®, and Rusar® .
Corrosion Inhibitors
Phthaloyl dichloride is used in the synthesis of corrosion inhibitors . These compounds help prevent metal corrosion, which is a significant issue in many industries .
Anticancer and Antibacterial Compounds
Phthaloyl dichloride is used in the synthesis of anticancer and antibacterial compounds. These compounds play a crucial role in medical treatments and disease prevention .
Fluorescent Polymers
Phthaloyl dichloride is used in the synthesis of fluorescent polymers . These polymers have various applications, including in the creation of light-emitting diodes (LEDs) and sensors .
Antioxidants for Natural Rubber
Phthaloyl dichloride is used in the synthesis of antioxidants for natural rubber . These antioxidants help to prevent the degradation of rubber, extending its lifespan .
Complexing Agents for Heavy Metal Ions
Phthaloyl dichloride is used in the synthesis of complexing agents for the selective extraction of heavy metal ions (Hg 2+, Cu 2+, Ag +, Pb 2+) from aqueous solutions . This has applications in water treatment and environmental remediation .
Nonlinear Optic Materials
Phthaloyl dichloride is used in the synthesis of nonlinear optic materials . These materials have applications in the field of optics and photonics, including in the creation of lasers and optical switches .
Temperature-Responsive Smart Paper
Phthaloyl dichloride is used in the synthesis of temperature-responsive smart paper that releases insecticides when heated . This has potential applications in pest control and agriculture .
Safety And Hazards
Zukünftige Richtungen
Phthaloyl dichloride is a strategically important compound used in the synthesis of aramid fibers employed in the production of dual-purpose functional and construction materials . It is also used in the production of polymers and purification membranes for removing carbon dioxide from methane and nitrogen . The future directions of Phthaloyl dichloride could involve its use in the synthesis of new biologically potent heterocycles .
Eigenschaften
IUPAC Name |
benzene-1,2-dicarbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2O2/c9-7(11)5-3-1-2-4-6(5)8(10)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYXKZNLBZKRYSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)Cl)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8038691 | |
| Record name | 1,2-Benzenedicarbonyl dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8038691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless oily liquid; mp = 15-16 deg C; [Merck Index] Colorless or yellow liquid; mp = 6-12 deg C; [Alfa Aesar MSDS] | |
| Record name | Phthaloyl chloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10058 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Phthaloyl dichloride | |
CAS RN |
88-95-9 | |
| Record name | Phthaloyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88-95-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phthaloyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088959 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phthaloyl dichloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44611 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Benzenedicarbonyl dichloride | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2-Benzenedicarbonyl dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8038691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phthaloyl dichloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.699 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHTHALOYL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8S64APH24W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of phthaloyl dichloride?
A1: Phthaloyl dichloride has the molecular formula C8H4Cl2O2 and a molecular weight of 203.02 g/mol.
Q2: Is there spectroscopic data available for phthaloyl dichloride?
A2: Yes, several studies utilize spectroscopic techniques for characterization. For instance, infrared spectroscopy (FTIR) is commonly used to identify functional groups and confirm the structure of phthaloyl dichloride and its derivatives [, , , ]. Nuclear magnetic resonance (NMR) spectroscopy, including 1H and 13C NMR, is also employed for structural elucidation of compounds synthesized using phthaloyl dichloride [, , , , ].
Q3: What is known about the stability of phthaloyl dichloride?
A3: Phthaloyl dichloride is reactive towards nucleophiles like water and alcohols. It is typically handled under anhydrous conditions to prevent hydrolysis.
Q4: Are there studies on the performance of phthaloyl dichloride-derived materials under different conditions?
A4: Yes, several studies investigate the properties of polymers synthesized using phthaloyl dichloride. For instance, researchers have examined the thermal stability of polythioesters [, , , ] and polyarylates [, ] derived from phthaloyl dichloride using techniques like thermogravimetric analysis (TGA). These studies provide insights into the degradation behavior and potential applications of these materials at elevated temperatures.
Q5: Can phthaloyl dichloride act as a catalyst or reagent in chemical reactions?
A5: Phthaloyl dichloride is primarily used as a reagent, particularly in condensation reactions with various difunctional compounds to synthesize polymers and other valuable molecules. One example is its use in the synthesis of macrocyclic aryl ketone oligomers through Friedel-Crafts acylation with electron-rich aromatic hydrocarbons in the presence of a Lewis base [].
Q6: What are the typical applications of phthaloyl dichloride in polymer synthesis?
A6: Phthaloyl dichloride is a key monomer for producing various polymers, including:
- Polythioesters: These are synthesized through interfacial polycondensation of phthaloyl dichloride (and its isomers) with different aromatic dithiols. [, , , , ]. These polymers are often characterized by their thermal properties and potential applications as high-performance materials.
- Polyarylates: These are prepared by reacting phthaloyl dichloride with various bisphenols [, , ]. These polymers are known for their high thermal stability and good mechanical properties, making them suitable for applications requiring durability and heat resistance.
- Polyamides: Phthaloyl dichloride, particularly p-phthaloyl dichloride, reacts with diamines like piperazine [, ] or mixtures of diamines [, ] to form polyamide microcapsules via interfacial polymerization. These microcapsules have various applications in areas like drug delivery and controlled release.
Q7: Are there examples of phthaloyl dichloride use in synthesizing non-polymer materials?
A7: Yes, phthaloyl dichloride is used in various organic syntheses. For example:
- Synthesis of alkylidene-3-oxo-3H-isobenzofurans: This reaction involves the reaction of silyl enol ethers with phthaloyl dichloride, achieving high E/Z-selectivity [].
- Formation of benzo-annulated γ-(2,4-dioxobut-1-ylidene)butenolides: This synthesis utilizes the reaction of 1,3-bis-silyl enol ethers with phthaloyl dichloride, proceeding through the formation of isophthaloyl dichloride as an intermediate [].
Q8: How does the isomerism of phthaloyl dichloride (ortho, meta, para) affect the properties of the resulting polymers?
A8: Studies have shown that the isomeric variation of phthaloyl dichloride influences the properties of the resulting polymers. For example, the diameter and zeta potential of polyamide microcapsules differ depending on whether ortho-, meta-, or para-phthaloyl dichloride is used as the monomer []. This difference is attributed to the varying steric effects imposed by the different isomers during the microencapsulation process.
Q9: Are there strategies for improving the stability or delivery of phthaloyl dichloride-derived compounds?
A9: While the provided papers focus on synthesis and characterization, some allude to strategies for manipulating properties:
- Microencapsulation: Utilizing phthaloyl dichloride in interfacial polycondensation with diamines to create microcapsules is a form of formulation. This approach is investigated for controlling particle size and surface charge, ultimately influencing material properties and potential applications, such as drug delivery [, , , , ].
Q10: Are there alternative compounds or methods to those using phthaloyl dichloride for specific applications mentioned in the papers?
A10: While the papers focus on phthaloyl dichloride, some alternatives could be considered:
- Other acyl chlorides: Depending on the target polymer, other diacid chlorides, such as adipoyl dichloride or sebacoyl dichloride, are explored in the synthesis of polythioesters [, , , , ]. The choice of the diacid chloride influences the final properties of the resulting polymer.
- Alternative polymerization techniques: While interfacial polymerization is a dominant theme, other methods like melt polymerization are mentioned for specific cyclic aryl ester dimers [].
Q11: What analytical techniques are commonly used to study phthaloyl dichloride and its derivatives?
A11: Various analytical techniques are employed to characterize phthaloyl dichloride-derived compounds, including:
- Spectroscopy: FTIR for functional group analysis and structural confirmation [, , , ], and NMR (1H, 13C) for detailed structural elucidation [, , , , ].
- Chromatography: GPC is used to analyze the molecular weight and distribution of polymers synthesized using phthaloyl dichloride [, , , , ]. HPLC is employed for separating and identifying low molecular weight oligomers [].
- Thermal Analysis: TGA and DSC are utilized to investigate the thermal properties and degradation behavior of phthaloyl dichloride-derived polymers, particularly polythioesters and polyarylates [, , , , , , ].
- X-ray diffraction: Used to determine the crystal structure of cyclic thioester dimers derived from phthaloyl dichloride [, ].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









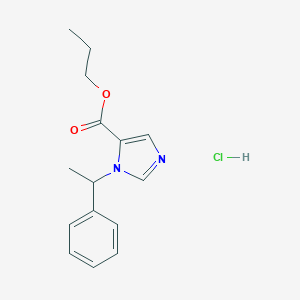
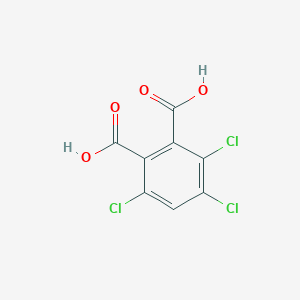
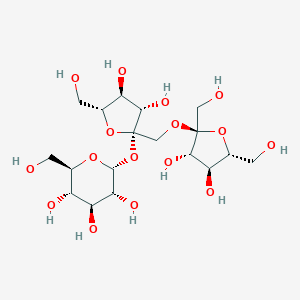
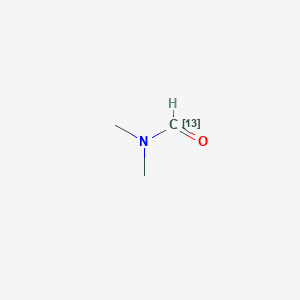


![1-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-iodooxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B104865.png)
